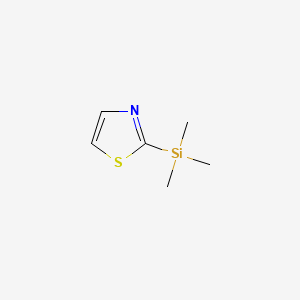

2-(Trimethylsilyl)thiazole

説明

2-(Trimethylsilyl)thiazole (CAS: 79265-30-8) is a thiazole derivative featuring a trimethylsilyl (TMS) group at the C2 position of the heterocyclic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry due to its unique electronic and steric properties. The TMS group acts as a stabilizing moiety, enhancing the compound's reactivity in lithiation and nucleophilic substitution reactions. For instance, it has been employed in the diastereoselective homologation of D-(R)-glyceraldehyde acetonide to synthesize complex carbohydrates and biologically relevant thiazole-containing compounds. Its synthesis often involves silylation of thiazole precursors under controlled conditions, yielding high-purity products validated by spectroscopic and crystallographic analyses.

特性

IUPAC Name |

trimethyl(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHUDDPWPQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343242 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-30-8 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Aldehyde Route Reaction Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| Thiazole + TMS-Cl | Room temperature | 85 |

| Thiazole + TMS-Triflate | Reflux in dichloromethane | 90 |

Method 2: Direct Synthesis from Thiazoles

Another effective method involves direct synthesis from thiazoles using trimethylsilylating agents.

Table 2: Direct Synthesis Reaction Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| Thiazole + TMS-Cl | Inert atmosphere, RT | 80 |

| Thiazole + TMS-Triflate | Inert atmosphere, Reflux | 87 |

Method 3: Synthesis via Thiourea Derivatives

A more complex yet effective route involves using thiourea derivatives to synthesize thiazoles that can subsequently be transformed into their trimethylsilyl counterparts.

- Reagents : This method often employs thiourea derivatives and dialkyl acetylenedicarboxylate.

- Procedure : The reaction mixture is refluxed in ethanol, followed by treatment with a silylating agent.

- Yield : While this method may require more steps, it allows for the introduction of additional functional groups.

Table 3: Thiourea Derivative Synthesis Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| Thiourea + Acetylenedicarboxylate | Reflux in ethanol | 70 |

| Resulting thiazole + TMS-Cl | Room temperature | 75 |

Method 4: Palladium-Catalyzed Cross-Coupling

Recent advancements have introduced palladium-catalyzed cross-coupling reactions as a viable method for synthesizing thiazoles and their derivatives.

- Reagents : Involves using aryl halides and thiourea derivatives.

- Procedure : The reaction is conducted under standard cross-coupling conditions, followed by silylation.

- Yield : This method is particularly useful for synthesizing complex thiazole derivatives with precise control over substitution patterns.

Table 4: Palladium-Catalyzed Cross-Coupling Conditions

| Reagent | Condition | Yield (%) |

|---|---|---|

| Aryl halide + Thiourea | Pd catalyst, base | 80 |

| Resulting thiazole + TMS-Cl | Inert atmosphere | 85 |

化学反応の分析

Types of Reactions

2-(Trimethylsilyl)thiazole undergoes various types of chemical reactions, including:

Homologation of Aldehydes: It acts as a formyl anion equivalent, allowing for the one-carbon homologation of aldehydes.

Metalation and Reactivity with Electrophiles: It can be metalated and then reacted with electrophiles such as acyl chlorides, pyridinium chlorides, and ketenes.

Cross-Coupling Reactions: It participates in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include n-butyllithium, chlorotrimethylsilane, and various electrophiles.

Major Products

The major products formed from reactions involving this compound include homologated aldehydes, metalated intermediates, and cross-coupled products .

科学的研究の応用

Chemical Properties and Structure

2-(Trimethylsilyl)thiazole, with the molecular formula C₆H₁₁NSSi and CAS number 79265-30-8, exhibits unique properties that enhance its utility in chemical reactions. Its structure includes a thiazole ring, which is known for its biological activity and reactivity in synthetic pathways. The compound's trimethylsilyl group contributes to its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .

Acyclic Stereoselective Strategies

One of the primary applications of this compound is in acyclic stereoselective synthesis. The compound acts as a formyl anion equivalent, facilitating the formation of complex organic molecules through the thiazole-addition-unmasking methodology. This method allows for the selective introduction of functional groups at specific positions on carbon chains, leading to high-yield synthesis of target compounds .

Synthesis of Antiviral Agents

Research has demonstrated that thiazole derivatives, including those derived from this compound, can enhance antiviral potency. A study focused on designing thiazoles to improve metabolic stability and therapeutic index revealed promising results against viral infections. The synthesized compounds showed effective inhibition of viral replication, indicating their potential as antiviral agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties, and this compound plays a role in synthesizing novel thiazole derivatives with enhanced anticancer activity. For instance, compounds synthesized from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring could improve selectivity and potency against cancer cells .

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 19 | A549 (Lung Cancer) | 23.30 ± 0.35 | Induction of apoptosis |

| Compound 20 | U251 (Glioblastoma) | Not specified | Targeting metabolic pathways |

Antimicrobial Properties

Recent investigations have identified several thiazole derivatives as promising antibacterial agents. The thiazole moiety's structural features contribute to its ability to inhibit bacterial growth effectively. For example, a derivative of this compound demonstrated equipotent activity against Staphylococcus aureus compared to standard antibiotics like chloramphenicol .

Case Study: Anticancer Thiazoles

In a study conducted by Evren et al., novel N-substituted thiazoles were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and apoptosis-inducing capabilities, underscoring the potential of thiazoles in cancer therapeutics .

Case Study: Antimicrobial Thiazoles

Another case study focused on the synthesis of coumarin-thiazoline hybrids showed effective anti-mycobacterial activity against Mycobacterium tuberculosis strains. These compounds were synthesized through cyclization methods involving thiazole derivatives, demonstrating their potential as new anti-tubercular agents .

作用機序

The mechanism of action of 2-(Trimethylsilyl)thiazole involves its role as a formyl anion equivalent. When it reacts with electrophiles, it forms a thiazolium ylide intermediate, which then undergoes further transformations to yield the desired products . This unique mechanism allows for the efficient construction of complex molecules with high selectivity and yield .

類似化合物との比較

Key Observations :

- The TMS group in this compound enhances its utility in lithiation, enabling C–C bond formation. In contrast, trifluoromethylphenyl substituents (e.g., in 4-(4-trifluoromethylphenyl)thiazole) improve binding affinity to enzymes like acetylcholinesterase (AChE) via hydrophobic interactions.

- Acetylene-containing thiazoles exhibit antitubercular activity (MIC values ~50% inhibition against M. tuberculosis), attributed to their planar disruption and intermolecular interactions.

- Fluoromethyl and TMS-ethynyl groups (e.g., in ’s compound) introduce steric bulk, reducing planarity and favoring H-bonding over S-bonding in crystal structures.

Physicochemical Properties

Table 2: Crystallographic and Electronic Properties

Key Observations :

- The TMS group in this compound contributes to non-planarity, reducing crystallization energy and enhancing solubility in non-polar solvents.

- Acetylene-containing thiazoles exhibit distinct packing modes: thiosemicarbazones form S–S bonds (1.68 Å), while hydrazinyl derivatives prefer H-bonding, affecting their bioavailability.

Key Observations :

- While this compound lacks direct biological activity data, cyanophenyl-benzothiazoles and hydrazinyl-thiazoles show potent enzyme induction and antifungal effects.

- Thiazoles with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit enhanced bioactivity due to improved target binding.

生物活性

2-(Trimethylsilyl)thiazole is a heterocyclic compound known for its diverse biological activities. Its structure, characterized by the presence of a thiazole ring and a trimethylsilyl group, enables various interactions with biological macromolecules, influencing numerous biochemical pathways. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of the trimethylsilyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have identified this compound derivatives as promising candidates for anticancer agents. For example, a series of thiazole-based compounds were evaluated for their ability to inhibit SIRT2, an enzyme implicated in cancer progression. One compound demonstrated an IC50 value of 9.0 µM against SIRT2, indicating significant potential for further development as an anticancer drug .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| T1 | SIRT2 | 17.3 |

| 5a | SIRT2 | 9.0 |

| Reference | SIRT2 | 8.6 |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. A coordination compound containing a thiazole ligand exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . The structure-activity relationship analysis indicated that electron-withdrawing groups significantly enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| L1 | C. albicans | 32 |

| L2 | A. niger | 64 |

| L3 | Bacillus spp. | 15.62 |

The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific enzymes and receptors. For instance, the inhibition of SIRT2 leads to increased acetylation of proteins such as α-tubulin, which is crucial for cell cycle regulation and apoptosis . The binding affinity studies indicate that these compounds can effectively modulate various signaling pathways within cancer cells.

Case Studies

- SIRT2 Inhibition : In a study focusing on SIRT2 inhibitors, several thiazole derivatives were synthesized and evaluated for their anticancer properties. The most promising compound showed a concentration-dependent effect on cell viability, confirming its potential as an anticancer agent .

- Antifungal Efficacy : A series of copper coordination compounds with thiazole ligands were tested against fungal strains. The results demonstrated that these compounds not only inhibited fungal growth but also showed lower toxicity to human cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trimethylsilyl)thiazole, and how do reaction conditions influence yield and purity?

- This compound (2-TST) is typically synthesized via nucleophilic substitution or homologation reactions. For example, the homologation of D-(R)-glyceraldehyde acetonide with 2-TST under anhydrous conditions produces stereoselective intermediates, with yields optimized by controlling reaction temperature (0–25°C) and using Lewis acids like ZnCl₂ . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of trimethylsilyl reagents are critical to minimize byproducts such as desilylated thiazole derivatives . Purity is confirmed via GC-MS or HPLC, with elemental analysis (C, H, N, S) matching theoretical values within ±0.3% .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

- IR spectroscopy identifies key functional groups (e.g., C-Si stretching at ~700 cm⁻¹, thiazole ring vibrations at ~1600 cm⁻¹) .

- ¹H and ¹³C NMR resolve structural features: the trimethylsilyl group appears as a singlet at δ ~0.3 ppm (¹H) and δ ~5–10 ppm (¹³C), while thiazole protons resonate at δ 7–8 ppm (¹H) .

- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 158.06 for C₆H₁₁NSSi) and fragmentation patterns .

- Elemental analysis validates stoichiometry, with deviations >0.5% indicating impurities .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in stereoselective synthesis, and what mechanistic insights explain its selectivity?

- The thiazole ring in 2-TST acts as a directing group, enabling enantioselective additions to aldehydes. For example, in the synthesis of (S)-2-{[(4S)-N-tert-butoxycarbonyl-2,2-dimethyl-1,3-oxazolidin-4-yl]hydroxymethyl}-1,3-thiazole, 2-TST reacts with aldehydes via a six-membered transition state, favoring anti-Felkin-Anh selectivity. The bulky trimethylsilyl group sterically shields one face, achieving diastereomeric ratios up to 95:5 . Post-reaction, the thiazole is cleaved under mild conditions (e.g., Hg(OAc)₂/H₂O) to yield α-hydroxy aldehydes without racemization .

Q. What are the limitations of using this compound in Diels-Alder reactions, and how can competing pathways be suppressed?

- 2-TST-derived dienophiles exhibit moderate reactivity in Diels-Alder reactions due to electron-withdrawing effects from the thiazole ring. Competing [2+2] cycloadditions or polymerization can occur under thermal conditions (>80°C). Suppression strategies include:

- Using Lewis acid catalysts (e.g., TiCl₄) to polarize the dienophile .

- Lowering reaction temperatures (<40°C) and employing high-pressure conditions to favor [4+2] cycloaddition .

- Substituting the thiazole with electron-donating groups to enhance dienophilicity .

Q. How do computational studies rationalize the regioselectivity of this compound in cross-coupling reactions?

- Density functional theory (DFT) calculations reveal that the C-5 position of the thiazole is more electrophilic due to resonance stabilization of the intermediate Pd complex. In Suzuki-Miyaura couplings, oxidative addition at C-5 is favored by ~8 kcal/mol over C-4, aligning with experimental yields (>80% for 5-aryl derivatives) . Steric effects from the trimethylsilyl group further disfavor C-2 substitution .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for 2-TST-mediated reactions: How can experimental variables account for these differences?

- Catalytic yields for 2-TST in asymmetric aldol reactions vary widely (50–90%) across studies. Key variables include:

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve catalyst solubility but may deactivate Lewis acids .

- Moisture sensitivity : Trace water hydrolyzes the trimethylsilyl group, reducing reactivity. Rigorous drying of reagents and inert atmospheres are essential .

- Catalyst loading : Sub-stoichiometric amounts (<10 mol%) of chiral ligands (e.g., BINOL) optimize enantioselectivity without side reactions .

Methodological Recommendations

Q. What protocols ensure reproducible synthesis of this compound derivatives on a multi-gram scale?

- Step 1 : Use Schlenk-line techniques for moisture-sensitive steps (e.g., TMSCl addition).

- Step 2 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 8:2) to remove unreacted thiazole.

- Step 3 : Recrystallize final products from ethanol/water (1:1) to achieve >99% purity .

- Scale-up tip : Replace batch reactors with flow systems to enhance heat transfer and reduce decomposition .

Emerging Applications

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Preliminary studies show that 2-TST-functionalized MOFs (e.g., UiO-66-NH₂) enhance CO₂ adsorption (up to 4.2 mmol/g at 1 bar) via Lewis acid-base interactions. The thiazole’s nitrogen sites coordinate to metal nodes (Zr, Cu), improving stability under hydrothermal conditions . Challenges include preventing silyl group hydrolysis during MOF synthesis (pH >7 required) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。